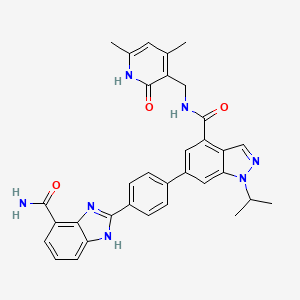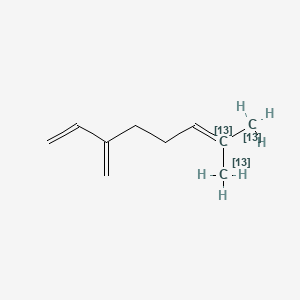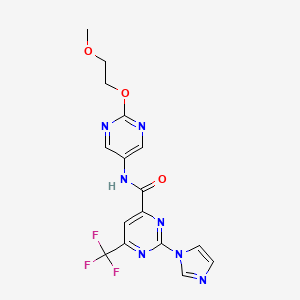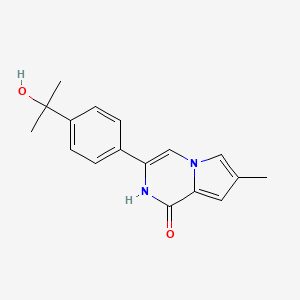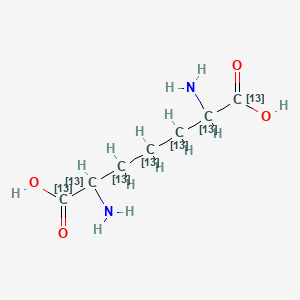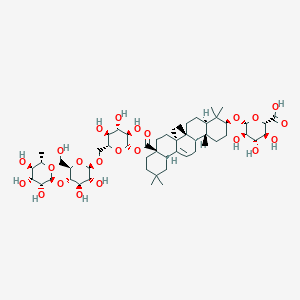![molecular formula C32H33BrN4O3S B12386182 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers studying its chemical properties and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea involves several steps, each requiring specific reagents and conditions. A typical synthetic route may include:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.
Introduction of the Benzothiophene Group: The benzothiophene moiety can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.
Bromination and Methoxylation: The 5-bromo-2-methoxyphenyl group can be synthesized through selective bromination and methoxylation reactions.
Formation of the Urea Linkage: The urea linkage can be formed by reacting an isocyanate with an amine under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and coupling reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 5-bromo-2-methoxyphenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Researchers may investigate its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Its chemical properties may make it useful in the development of new materials or as a precursor for other valuable compounds.
Wirkmechanismus
The mechanism of action of 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It could interact with cell surface receptors, altering signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-chloro-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea: Similar structure with a chlorine atom instead of bromine.
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-hydroxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea: Similar structure with a hydroxyl group instead of a methoxy group.
Uniqueness
The uniqueness of 1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties compared to similar compounds.
Eigenschaften
Molekularformel |
C32H33BrN4O3S |
|---|---|
Molekulargewicht |
633.6 g/mol |
IUPAC-Name |
1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea |
InChI |
InChI=1S/C32H33BrN4O3S/c1-40-28-12-10-23(33)18-25(28)29(36-32(39)35-19-20-9-11-26-22(17-20)6-3-14-34-26)31(38)37-15-4-8-27(37)24-7-2-5-21-13-16-41-30(21)24/h2,5,7,9-13,16-18,27,29,34H,3-4,6,8,14-15,19H2,1H3,(H2,35,36,39)/t27-,29+/m1/s1 |
InChI-Schlüssel |
ADHQFDQHFBBPQT-PXJZQJOASA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)Br)[C@@H](C(=O)N2CCC[C@@H]2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6 |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)C(C(=O)N2CCCC2C3=CC=CC4=C3SC=C4)NC(=O)NCC5=CC6=C(C=C5)NCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


